7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a nitro group attached to a benzyloxy moiety, which is further connected to a chromen-2-one scaffold. The compound’s unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl alcohol and 4-phenylcoumarin.
Formation of Benzyloxy Intermediate: The 4-nitrobenzyl alcohol is reacted with a suitable base (e.g., sodium hydride) to form the corresponding benzyloxy anion. This anion is then reacted with 4-phenylcoumarin under controlled conditions to form the benzyloxy intermediate.
Cyclization: The benzyloxy intermediate undergoes cyclization in the presence of a catalyst (e.g., palladium) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chromen-2-one scaffold can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The benzyloxy moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Dihydro Derivatives: Formed by the reduction of the chromen-2-one scaffold.
Substituted Derivatives: Formed by nucleophilic substitution of the benzyloxy moiety.
Scientific Research Applications
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it interacts with nitroreductase enzymes, leading to a reduction of the nitro group and subsequent fluorescence enhancement . In anticancer research, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5,7-Bis-(4-nitro-benzyloxy)-2-phenyl-chromen-4-one: Another chromen-2-one derivative with similar structural features.
2-Methyl-7-(4-nitro-benzyloxy)-3-phenoxy-chromen-4-one: A related compound with a phenoxy group instead of a phenyl group.
Uniqueness
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound for scientific research.
Properties
CAS No. |
307547-24-6 |
---|---|
Molecular Formula |
C22H15NO5 |
Molecular Weight |
373.4g/mol |
IUPAC Name |
7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H15NO5/c24-22-13-20(16-4-2-1-3-5-16)19-11-10-18(12-21(19)28-22)27-14-15-6-8-17(9-7-15)23(25)26/h1-13H,14H2 |
InChI Key |
VDDJNFRYRPLMSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.